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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key
scientific data related to 4-Methyl-5-phenylisoxazole. While the isoxazole ring system has
been a subject of chemical exploration since the late 19th century, this document consolidates
available information on the specific 4-methyl-5-phenyl substituted isomer. This guide includes
historical context, detailed experimental protocols for synthesis based on established isoxazole
chemistry, tabulated quantitative data on related compounds, and visualizations of relevant
biological pathways. The content is intended to serve as a foundational resource for
researchers and professionals engaged in drug discovery and development involving isoxazole
scaffolds.

Introduction: The Isoxazole Core

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen
atoms, is a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to
engage in various biological interactions have led to its incorporation into numerous therapeutic
agents. The historical journey of isoxazoles began in the late 19th century, with significant
contributions from pioneers in organic chemistry.

Historical Milestones in Isoxazole Chemistry
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The recognition of the isoxazole ring's cyclic structure is credited to Ludwig Claisen in 1888,
through his work on 3-methyl-5-phenylisoxazole.[1] This was followed by the first successful
synthesis of the parent isoxazole ring by Dunstan and Dymond in 1891.[1] These foundational
discoveries paved the way for extensive research into the synthesis and application of a vast
array of isoxazole derivatives. While a specific date for the discovery of 4-Methyl-5-
phenylisoxazole is not prominently documented in seminal literature, its synthesis falls under
the general and well-established methods for creating substituted isoxazoles that emerged
from this early work.

Synthesis and Experimental Protocols

The synthesis of 4-Methyl-5-phenylisoxazole can be achieved through several established
methods for isoxazole ring formation. The most common and versatile of these is the [3+2]
cycloaddition reaction between a nitrile oxide and an alkyne.

General Synthesis Workflow

The logical flow for a common synthesis route is outlined below. This involves the generation of
a nitrile oxide from an aldoxime, which then reacts with a substituted alkyne in a cycloaddition
reaction to form the isoxazole ring.
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Caption: General workflow for the synthesis of 4-Methyl-5-phenylisoxazole.

Detailed Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative method adapted from established procedures for the synthesis
of substituted isoxazoles.

Materials:

Benzaldehyde

o Hydroxylamine hydrochloride

e Sodium carbonate

e 1-Propyne (or suitable precursor)

e N-Chlorosuccinimide (NCS) or similar oxidizing agent

e Triethylamine

e Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:

e Preparation of Benzaldoxime:

o Dissolve benzaldehyde (1 equivalent) in ethanol.

o Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium
carbonate (0.6 equivalents).

o Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

o Upon completion, remove the ethanol under reduced pressure and extract the aqueous
layer with ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield
benzaldoxime.
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« In situ Generation of Benzonitrile Oxide and Cycloaddition:

o Dissolve the benzaldoxime (1 equivalent) in an anhydrous solvent such as
dichloromethane.

o Add N-Chlorosuccinimide (1.1 equivalents) portion-wise at 0°C.

o After stirring for 30 minutes, add triethylamine (1.2 equivalents) dropwise to the reaction

mixture.
o Introduce 1-propyne (1.5 equivalents) to the solution.
o Allow the reaction to warm to room temperature and stir for 12-24 hours.
o Monitor the reaction progress by TLC.
e Work-up and Purification:
o Wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

o Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to obtain pure 4-Methyl-5-phenylisoxazole.

Characterization Data of a Related Compound

While specific spectral data for 4-Methyl-5-phenylisoxazole is not readily available in the
surveyed literature, the following data for the closely related 4-Allyl-3-methyl-5-phenylisoxazole
provides a reference for expected spectroscopic features.[2]
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Observed Data for 4-Allyl-3-methyl-5-

Technique )
phenylisoxazole

5 7.65 (d, J = 7.8 Hz, 2H), 7.53 - 7.31 (m, 3H),
6.05 - 5.89 (m, 1H), 5.13 (d, J = 10.2 Hz, 1H),
5.01 (d, J = 17.2 Hz, 1H), 3.52 - 3.06 (m, 2H),
2.25 (s, 3H)

1H NMR (400 MHz, CDCls)

0 165.4, 161.0, 134.4, 129.6, 128.8, 128.3,

13C NMR (100 MHz, CDCls
( ) 126.8, 116.3, 110.9, 26.8, 10.1 ppm

IR (KBr, cm~1) 3056, 2928, 1645, 1576, 1453, 1262, 754, 691

MS (El) m/z 77,105, 184, 199

[M+H]*: calcd for C13H14NO, 200.1070, found

HRMS-ESI (m/z) 200.1076

Biological Activity and Potential Applications

The isoxazole scaffold is a well-known pharmacophore, and many of its derivatives exhibit
significant biological activities. While specific quantitative data for 4-Methyl-5-phenylisoxazole
is limited in publicly accessible databases, the activities of structurally similar compounds
provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity: COX Inhibition

A prominent therapeutic application of diarylisoxazoles is in the management of inflammation
through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are responsible
for the conversion of arachidonic acid to prostaglandins, which are key mediators of
inflammation and pain.
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Caption: Potential inhibitory action on the COX pathway.

The following table summarizes the inhibitory concentrations (ICso) of well-known
diarylisoxazole non-steroidal anti-inflammatory drugs (NSAIDs). This data suggests that
iIsoxazole derivatives can be potent and selective inhibitors of COX enzymes.
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Compound COX-1 ICso0 (UM) COX-2 ICs0 (UM) Reference

Mofezolac 0.0079 >50 [3]

3-(5-chlorofuran-2-
yl)-5-methyl-4- 19 >50 [3]
phenylisoxazole (P6)

Antimicrobial and Antifungal Potential

Derivatives of the isoxazole ring system have also been investigated for their antimicrobial and
antifungal properties. Although specific data for 4-Methyl-5-phenylisoxazole is not available,
the table below presents Minimum Inhibitory Concentration (MIC) values for some benzoxazole
derivatives against various pathogens, illustrating the potential of this class of compounds.

Compound Microorganism MIC (ug/mL) Reference

5-methyl-2-(2,4-
disubstituted phenyl) Staphylococcus

125 [4]
benzoxazole aureus
derivative 4b
5-methyl-2-(2,4-
disubstituted phenyl Staphylococcus
phenyl) Py 12.5 [4]
benzoxazole aureus
derivative 4c
6-methyl-2-(2,4-
disubstituted phenyl) Pseudomonas
. 25 [4]
benzoxazole aeruginosa
derivative 5a
5-methyl-2-(2,4-
disubstituted phenyl) ] )
Candida albicans 12.5 [4]

benzoxazole

derivative 4c

Conclusion and Future Directions
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4-Methyl-5-phenylisoxazole, as a member of the broader isoxazole family, holds potential for
further investigation in medicinal chemistry. While its specific discovery and detailed biological
profile are not as extensively documented as some of its more complex analogues, the
foundational chemistry for its synthesis is well-established. The known anti-inflammatory and
antimicrobial activities of related isoxazole derivatives provide a strong rationale for the
continued exploration of 4-Methyl-5-phenylisoxazole and its potential applications in drug
development. Future research should focus on its definitive synthesis and characterization,
followed by systematic screening for biological activities, particularly as a COX inhibitor and an
antimicrobial agent. Such studies will help to fully elucidate the therapeutic potential of this core
isoxazole structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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